
Tetramethylurea
Overview
Description
Tetramethylurea is used as a solvent in dyestuff industries, in condensation reactions, and as intermediates in surfactant . It is also used as a liquid denaturing agent for proteins .
Synthesis Analysis
The synthesis of tetramethylurea involves the reaction of dimethylamine with phosgene in the presence of a 50% sodium hydroxide solution. The subsequent extraction with 1,2-dichloroethane yields tetramethylurea .Molecular Structure Analysis
Tetramethylurea has a molecular formula of C5H12N2O. Its average mass is 116.162 Da and its monoisotopic mass is 116.094963 Da . The molecule contains a total of 19 bonds, including 7 non-H bonds, 1 multiple bond, 1 double bond, and 1 urea derivative .Chemical Reactions Analysis
Tetramethylurea is used as an aprotic polar solvent, especially for aromatic compounds and Grignard reagents . It is also formed during the oxidation of tetrakis(dimethylamino)ethylene (TDAE), a very electron-rich alkene .Physical And Chemical Properties Analysis
Tetramethylurea has a density of 0.9±0.1 g/cm^3, a boiling point of 175.2±0.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . It also has a refractive index of 1.445 .Scientific Research Applications
Solvent in Dyestuff Industries
Tetramethylurea (TMU) is commonly used as a solvent in the production of dyes. Its low permittivity makes it suitable for base-catalyzed isomerization and alkylation hydrocyanation reactions, which are essential in dye manufacturing .
Condensation Reactions and Surfactant Intermediates
TMU serves as an intermediate in surfactant production and is involved in condensation reactions due to its chemical properties .
3. Solubility Enhancement for Organic and Inorganic Compounds TMU is miscible with various organic compounds, including acids like acetic acid or bases such as pyridine. It can dissolve organic substances such as ε-caprolactam or benzoic acid and even some inorganic salts like silver nitrate or sodium iodide .
Electrolytes in Lithium Batteries
A novel class of deep eutectic electrolytes (DEEs) containing a TMU dimer exhibits high reduction and thermal stabilities, making them suitable for use in lithium batteries with improved safety and performance .
Neutron Scattering Experiments
TMU’s interaction with water has been studied using neutron scattering experiments to understand the structure and dynamics of aqueous solutions, which is crucial for various scientific applications .
Amphiphilic Character Studies
The amphiphilic nature of TMU, due to its N-methyl groups, has been the subject of research to understand its hydrophobic properties and interactions with other molecules .
Mechanism of Action
Target of Action
Tetramethylurea (TMU) is an organic compound with the formula (CH3)2N2CO . It is primarily used as an aprotic polar solvent, especially for aromatic compounds . Its primary targets are therefore the compounds it is intended to dissolve or react with.
Mode of Action
TMU interacts with its targets by acting as a solvent, facilitating various chemical reactions. For example, it is used for Grignard reagents . It can also be used in base-catalyzed isomerization, alkylation, cyanation, and other condensation reactions .
Biochemical Pathways
The exact biochemical pathways affected by TMU depend on the specific reactions it is used in. For instance, in the case of Grignard reactions, TMU can help facilitate the formation of carbon-carbon bonds . .
Result of Action
The result of TMU’s action is the successful facilitation of the chemical reactions it is used in. By acting as a solvent, it can help dissolve reactants, increase the rate of reaction, and improve the yield of desired products .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,1,3,3-tetramethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQQQNCBBIEMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060893 | |
| Record name | Tetramethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with mild pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Tetramethylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7377 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
176.5 °C | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
ABOUT 75 °C | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
MISCIBLE WITH WATER, PETROLEUM ETHER, ALL COMMON SOLVENTS, SLIGHTLY SOL IN ALCOHOL, water solubility = 1X10+6 mg/l | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9687 @ 20 °C/4 °C | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
vaopr pressure = 13.9 mm Hg @ 71 °C | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tetramethylurea | |
Color/Form |
LIQUID | |
CAS RN |
632-22-4 | |
| Record name | Tetramethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAMETHYLUREA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N,N',N'-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O1EJ64031 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,1,3,3-tetramethylurea | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-1.2 °C | |
| Record name | TETRAMETHYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetramethylurea interact with proteins and what are the downstream effects?
A1: Tetramethylurea exhibits preferential interactions with aromatic amino acid side chains in proteins, particularly tryptophan. [] This interaction can lead to significant dehydration of these side chains, effectively disrupting hydrophobic interactions within the protein structure. [] Consequently, tetramethylurea can act as a protein denaturant, similar to urea, but with potentially different mechanisms of action. [, ]
Q2: How does the methylation of urea affect its interaction with proteins?
A2: Methylation of urea leads to a progressive increase in its affinity for aromatic amino acid side chains. [] This suggests that increasing the hydrophobic character of urea through methylation enhances its ability to disrupt hydrophobic interactions within proteins.
Q3: What is the impact of tetramethylurea on the structure of water?
A3: The presence of tetramethylurea in water significantly slows down the reorientation time of water molecules. [] This is attributed to the formation of two types of water molecules: bulk-like molecules with normal reorientation and immobilized molecules involved in solvating the methyl groups of tetramethylurea. [] This suggests that tetramethylurea can significantly perturb the hydrogen-bond network of water.
Q4: How does tetramethylurea interact with ethylene glycol at different concentrations?
A4: Studies using density measurements reveal a change in the interaction between tetramethylurea and ethylene glycol near a 1:1 molar ratio. [] At low concentrations of tetramethylurea, the interaction is primarily solvophobic, indicating that ethylene glycol molecules tend to surround and solvate individual tetramethylurea molecules. []
Q5: What is the molecular formula, weight, and relevant spectroscopic data for tetramethylurea?
A5: - Molecular formula: C5H12N2O- Molecular weight: 116.16 g/mol- Spectroscopic data: - 1H NMR: A single peak at ~2.75 ppm in CDCl3 - 13C NMR: Peaks corresponding to the carbonyl and methyl groups - IR: Characteristic strong absorption band for the carbonyl group (C=O) that experiences a shift depending on the solvent environment []
Q6: Is there a connection between the structure of tetramethylurea and its ability to dissolve coal?
A6: While tetramethylurea alone demonstrates good coal dissolving capabilities, blending it with other solvents, like tetralin, can further enhance its effectiveness. [] This synergistic effect is likely linked to the combined action of tetramethylurea disrupting the coal structure and the co-solvent aiding in solubilizing the extracted components.
Q7: Does tetramethylurea exhibit catalytic activity, and if so, in what reactions and mechanisms?
A7: Polymeric analogs of tetramethylurea, synthesized via free-radical polymerization of N,N,N'-trimethyl-N'-p-vinylbenzylurea, have shown promising activity as phase-transfer catalysts in SN2 reactions. [] Interestingly, monomeric tetramethylurea does not display this catalytic behavior, highlighting the influence of the polymeric structure on its activity. []
Q8: Have computational chemistry and modeling been used to study tetramethylurea, and what insights have they provided?
A8: Yes, molecular dynamics simulations have been extensively used to investigate the behavior of tetramethylurea in aqueous solutions. [, , ] These simulations have revealed details about the aggregation behavior of tetramethylurea, its impact on water structure, and the dynamics of hydrogen bonding in these systems.
Q9: How do structural modifications of tetramethylurea impact its activity, potency, and selectivity?
A9: Studies comparing the effects of urea and tetramethylurea on the coil-to-globule transition temperature of poly(N-isopropylacrylamide) offer insights into SAR. [] Urea decreases the transition temperature (stabilizing the globule state), while tetramethylurea increases it. [] This suggests that the presence of methyl groups significantly influences the interaction with polymers and potentially other biomolecules.
Q10: Are there any strategies to improve the stability, solubility, or bioavailability of tetramethylurea?
A10: While tetramethylurea is generally soluble in various organic solvents, specific formulation strategies might be required depending on the intended application. [] For instance, its sensitivity to moisture necessitates storage precautions and the use of freshly prepared solutions in some cases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

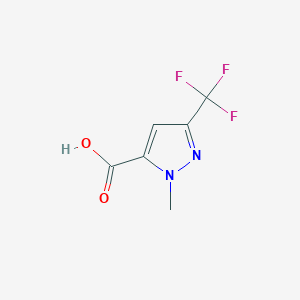
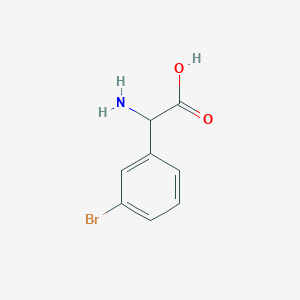
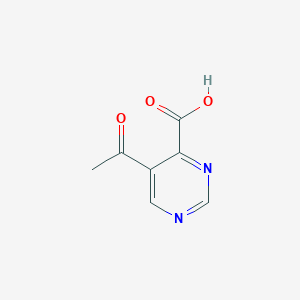
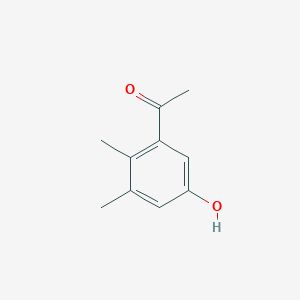
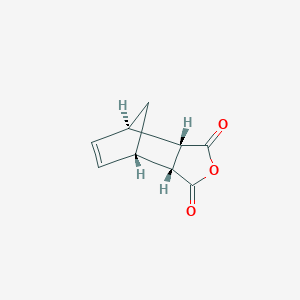
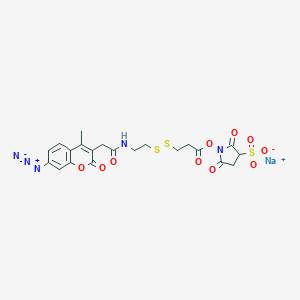




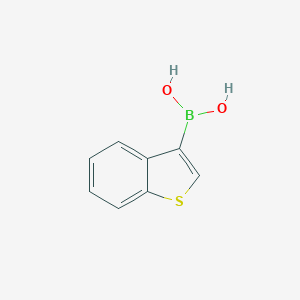

![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)
